2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic planar molecules that have been extensively studied due to their diverse biological activities and applications in medicinal, pharmaceutical, and industrial fields . The presence of both carboxy and nitro functional groups in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole, typically involves the cyclization of 2-aminophenol with various reagents. One common method is the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, the reaction between 2-aminophenol and thiourea at 200°C for 2 hours produces benzoxazole-2-thiol, which can be further reacted with methyl chloroacetate in methanol for 6 hours at reflux .
Industrial Production Methods: Industrial production of benzoxazole derivatives often involves continuous flow processes to ensure high efficiency and safety. For instance, the rapid synthesis of oxazolines and their oxidation to oxazoles can be achieved under flow conditions using reagents like Deoxo-Fluor® and manganese dioxide . This method allows for the stereospecific preparation of oxazolines at room temperature, followed by their oxidation to oxazoles using commercial manganese dioxide in a packed reactor .
Chemical Reactions Analysis
Types of Reactions: 2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The electron-deficient nature of the nitro group makes the compound susceptible to nucleophilic attack, leading to substitution reactions . Additionally, the carboxy group can undergo esterification and amidation reactions.
Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole derivatives include oxidizing agents like potassium permanganate, chrome acid, and ozone for oxidation reactions . Reducing agents such as lithium aluminum hydride can be used for reduction reactions. Substitution reactions often involve nucleophiles like amines and thiols under basic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of carboxylic acids and nitro derivatives, while reduction reactions can produce amines and hydroxyl derivatives .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole has a wide range of scientific research applications due to its unique chemical structure and reactivity. In chemistry, it serves as an intermediate for the synthesis of various heterocyclic compounds . In biology and medicine, benzoxazole derivatives have been studied for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory activities . The compound’s ability to interact with biological targets makes it a valuable scaffold for drug discovery and development .
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole involves its interaction with molecular targets and pathways in biological systems. The electron-deficient nature of the nitro group allows the compound to act as an electrophile, facilitating nucleophilic attack by biological molecules . This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole include other benzoxazole derivatives, such as benzoxazole-2-thiol, oxazolines, and oxazolones . These compounds share the benzoxazole core structure but differ in their functional groups and reactivity.
Uniqueness: The uniqueness of this compound lies in its combination of carboxy and nitro functional groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and biological activities, making the compound a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C9H6N2O6 |
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Molecular Weight |
238.15 g/mol |
IUPAC Name |
2-hydroxy-2-(4-nitro-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H6N2O6/c12-7(9(13)14)8-10-6-4(11(15)16)2-1-3-5(6)17-8/h1-3,7,12H,(H,13,14) |
InChI Key |
WAKJAASVIAJHIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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